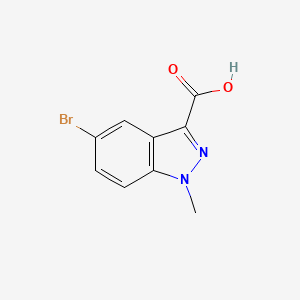

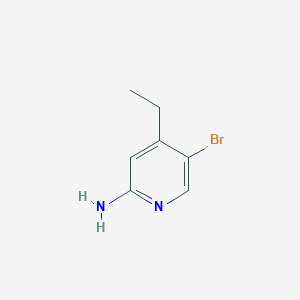

1-Bromo-3-fluoro-5-(methoxymethyl)benzene

Overview

Description

Benzene derivatives like “1-Bromo-3-fluoro-5-(methoxymethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . These compounds are often used in organic synthesis and can serve as precursors to various chemical compounds .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. For example, bromination and fluorination can be achieved using bromine (Br2) and a suitable fluorinating agent, respectively .Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions, including further electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Material Science

- Total Synthesis of Biologically Active Compounds : A study demonstrates the total synthesis of a biologically active natural product starting from a compound similar to 1-Bromo-3-fluoro-5-(methoxymethyl)benzene, highlighting its utility in complex organic synthesis (Akbaba et al., 2010).

- Building Blocks for Molecular Electronics : Another application is in the field of molecular electronics, where similar compounds serve as precursors for synthesizing molecular wires (Stuhr-Hansen et al., 2005).

Pharmaceutical and Biological Research

- Antimicrobial Agents : Compounds with structures related to this compound have been synthesized and tested for their antimicrobial activities, showing potent effects against various microorganisms (Liaras et al., 2011).

- Anti-Inflammatory Properties : There are studies on derivatives of similar compounds for anti-inflammatory properties, indicating potential pharmaceutical applications (Daukšas et al., 1994).

Advanced Material Development

- Sterically Protecting Group in Chemistry : Research has been done on using sterically hindered bromobenzene derivatives, similar to this compound, for stabilizing low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

Novel Synthetic Methods and Intermediates

- Synthesis of Polyethers : The compound is used in the synthesis of polyethers with pendant hydroxyl groups, showcasing its role in polymer chemistry (Nishikubo et al., 1999).

- Intermediate in Drug Discoveries : It serves as a key intermediate in drug discovery processes, particularly in the synthesis of specific compounds used in medicinal chemistry (Nishimura & Saitoh, 2016).

Mechanism of Action

Target of Action

Compounds like “1-Bromo-3-fluoro-5-(methoxymethyl)benzene” are often used in organic synthesis, particularly in reactions such as the Suzuki-Miyaura coupling . In these reactions, the compound acts as a reagent, targeting other organic molecules to facilitate the formation of carbon-carbon bonds .

Mode of Action

In the context of organic synthesis, “this compound” would likely interact with its targets through a process of oxidative addition and transmetalation . This involves the compound donating electrons to form new bonds with its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-3-fluoro-5-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSWEZXGAMCWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)